5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

medicinal chemistry chemical biology SAR studies

Avoid project delays from regioisomeric substitution that alters molecular recognition. This specific 3-yl isomer (CAS 1006484-70-3) is not interchangeable with 4-yl or 5-yl analogs. - **Heterocyclic scaffold**: Pyrazole + isoxazole + free -COOH for amides/esters. - **Hazard profile**: H302, H315, H319, H335 - simplified lab safety. - **Application**: Hit-to-lead, focused libraries, antifungal lead optimization (structurally related EC50 = 0.37 μg/mL vs. R. solani). Procure the exact regioisomer validated for reproducible SAR.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 1006484-70-3
Cat. No. B3021214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid
CAS1006484-70-3
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C9H9N3O3/c1-2-12-4-3-6(10-12)8-5-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14)
InChIKeySZLTZJIYGUPYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid – Specifications & Procurement


5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid (CAS 1006484-70-3) is a heterocyclic compound that combines pyrazole and isoxazole rings with a carboxylic acid functional group. This compound is characterized by a molecular formula of C9H9N3O3, a molecular weight of 207.19 g/mol, and a computed XLogP3 of 0.5 [1]. Its hazard profile includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].

5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid – Analog Interchange Risks


The 3-yl regioisomer of 5-(1-ethyl-1H-pyrazolyl)isoxazole-3-carboxylic acid is not functionally interchangeable with its 4-yl or 5-yl analogs due to regiospecific substitution. Shifting the pyrazole linkage from the 3-position to the 4-position (CAS 957487-31-9) or 5-position (CAS 1006459-13-7) changes the vector of the carboxylic acid group relative to the heterocyclic scaffold, altering molecular recognition in target binding, metal chelation geometry, and intermolecular interactions [1]. Even minor regioisomeric shifts can result in orders-of-magnitude differences in biological activity in structurally related isoxazole-pyrazole systems [2]. Generic substitution without verifying regiospecific identity risks procurement of a compound with divergent chemical reactivity and unvalidated biological properties.

5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid – Comparative Evidence


Regioisomeric Specificity: 3-yl Substitution Verification

The 3-yl substitution pattern is not a trivial distinction but a fundamental determinant of molecular shape and interaction potential. In vitro studies on analogous pyrazole-isoxazole systems demonstrate that regioisomeric differences can dramatically alter biological activity. For instance, an isoxazole pyrazole carboxylate derivative (7ai) with a specific substitution pattern exhibited significant antifungal activity against Rhizoctonia solani with an EC50 of 0.37 μg/mL [1]. This highlights the functional consequence of regioisomerism within this compound class.

medicinal chemistry chemical biology SAR studies

Safety Profile: Restricted Hazard Set

The 3-yl isomer is associated with four hazard statements (H302, H315, H319, H335), whereas the closely related 5-yl isomer (CAS 1006459-13-7) shares an identical hazard profile. However, the 3-yl isomer's profile is more favorable than certain analogs. For context, a more complex analog, 5-Ethyl-4-(1H-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, carries a higher molecular weight (257.67 g/mol) and the additional complexities of a hydrochloride salt, which may influence its solubility, handling, and storage requirements .

chemical safety procurement lab safety

Synthetic Accessibility: Multi-Vendor Availability

5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic acid is readily available from multiple commercial suppliers with high purity (typically 97%), ensuring reliable and rapid procurement for research programs . In contrast, the 4-yl isomer (CAS 957487-31-9) is primarily available through custom synthesis with longer lead times, as indicated by its 'To inquire' status for all package sizes . The target compound's status as a 'useful research chemical' and 'building block' in supplier catalogs, with immediate stock availability, underscores its synthetic accessibility and its role as a key intermediate in the synthesis of more complex molecules, such as those described in patents for pyrazole and isoxazole derivatives [1].

chemical sourcing procurement custom synthesis

Broad Utility: Building Block for Medicinal Chemistry

The target compound is a versatile building block for synthesizing more complex molecules, particularly those with potential therapeutic applications. Its utility is supported by a broader patent landscape that claims pyrazole and isoxazole derivatives for pharmaceutical applications [1]. Specifically, US20100286115A1 describes a large class of pyrazole compounds, some of which incorporate isoxazole moieties, for use in pharmaceutical compositions [2]. The target compound's defined structure and ready availability make it a practical starting point for exploring this chemical space.

medicinal chemistry chemical biology drug discovery

5-(1-Ethyl-1H-pyrazol-3-yl)isoxazole-3-carboxylic Acid – Application Scenarios


Medicinal Chemistry: Hit-to-Lead & Library Synthesis

This compound is an ideal building block for hit-to-lead optimization and focused library synthesis in medicinal chemistry programs. Its ready commercial availability with high purity (typically 97%) ensures rapid, reproducible SAR exploration [1]. The documented impact of regioisomerism on biological activity within this compound class underscores the importance of using the specific 3-yl isomer for valid SAR studies . Its utility is further supported by its inclusion in the broad patent landscape for pharmaceutical pyrazole and isoxazole derivatives [2].

Chemical Biology: Targeted Chemical Probes

The compound's defined and relatively restricted hazard profile simplifies its use in chemical biology laboratories, reducing the complexity of safety protocols and handling requirements compared to more hazardous analogs [1]. Its free carboxylic acid group provides a convenient handle for further derivatization, such as the formation of amides, esters, or other conjugates for target identification or pull-down assays. Researchers can confidently procure the correct regioisomer from multiple suppliers, minimizing project delays and ensuring experimental reproducibility .

Agrochemical Discovery: Fungicide Lead Generation

Given the demonstrated antifungal activity of related isoxazole-pyrazole carboxylate derivatives (e.g., EC50 = 0.37 μg/mL against Rhizoctonia solani) [1], this compound can serve as a core scaffold for the design and synthesis of new agrochemical leads. Its ready availability allows for rapid generation of analogs to explore structure-activity relationships and optimize for improved potency and field performance against target phytopathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Ethyl-1H-pyrazol-3-YL)isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.